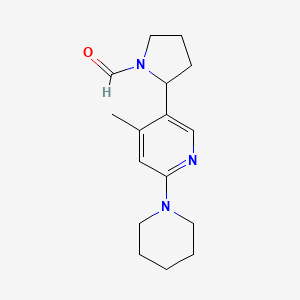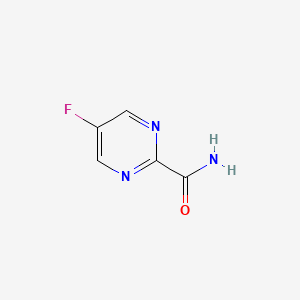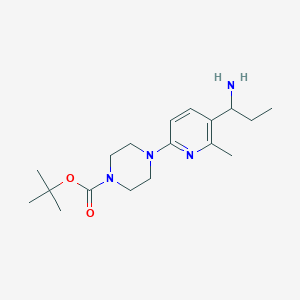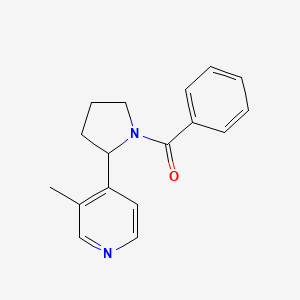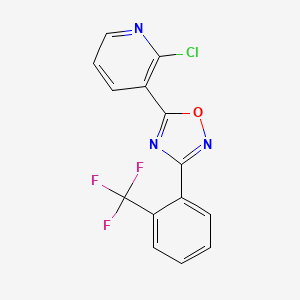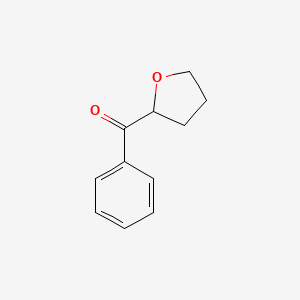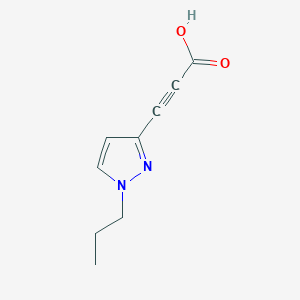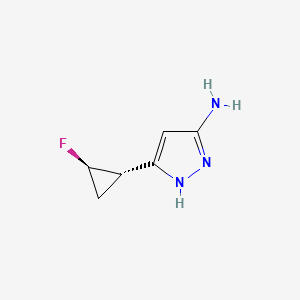
(3-(1-Methyl-1H-imidazol-5-yl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(1-Methyl-1H-imidazol-5-yl)phenyl)methanol is a compound that features a phenyl ring substituted with a methanol group and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1-Methyl-1H-imidazol-5-yl)phenyl)methanol can be achieved through several methods. One common approach involves the reaction of 1-methyl-1H-imidazole with formaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide . This reaction yields the desired product with the methanol group attached to the phenyl ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-(1-Methyl-1H-imidazol-5-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenyl ring and imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield benzaldehyde or benzoic acid derivatives, while substitution reactions can introduce various functional groups onto the phenyl or imidazole rings.
Scientific Research Applications
(3-(1-Methyl-1H-imidazol-5-yl)phenyl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-(1-Methyl-1H-imidazol-5-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The phenyl ring and methanol group can also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- (1-Methyl-1H-imidazol-2-yl)(phenyl)methanol
- (1-Ethyl-1H-imidazol-2-yl)methanol
- (1-Benzyl-1H-imidazol-2-yl)methanol
Uniqueness
(3-(1-Methyl-1H-imidazol-5-yl)phenyl)methanol is unique due to the specific positioning of the methanol group on the phenyl ring and the presence of the 1-methyl-1H-imidazole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1349717-03-8 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
[3-(3-methylimidazol-4-yl)phenyl]methanol |
InChI |
InChI=1S/C11H12N2O/c1-13-8-12-6-11(13)10-4-2-3-9(5-10)7-14/h2-6,8,14H,7H2,1H3 |
InChI Key |
AOGIIAANWPLDRQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C2=CC=CC(=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


